molecular formula C7H6ClNO3 B183063 2-Chloro-4-methoxy-1-nitrobenzene CAS No. 28987-59-9

2-Chloro-4-methoxy-1-nitrobenzene

Cat. No. B183063
CAS RN: 28987-59-9
M. Wt: 187.58 g/mol
InChI Key: QTIDRIQSPAELJC-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-1-nitrobenzene, also known as Anisole, 2-chloro-4-nitro-, 2-Chloro-4-nitro-anisole, Orthochloroparanitroanisole, OCNA, and 3-Chloro-4-methoxynitrobenzene, is a chemical compound with the molecular formula C7H6ClNO3 . Its molecular weight is 187.580 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methoxy-1-nitrobenzene can be viewed using computational chemistry tools . The compound consists of a benzene ring substituted with a chloro, methoxy, and nitro group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-methoxy-1-nitrobenzene include a molecular weight of 187.580 . More detailed properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

  • Synthesis of 4-Methoxyphenol : A new method involving the synthesis of 4-methoxyphenol from 4-methoxy-1-nitrobenzene has been explored. This involves substituting 4-chloro-1-nitrobenzene and converting it to an intermediate, which is then diazotized into 4-methoxyphenol. Yields above 80% were achieved under specific reaction conditions (Jian, 2000).

  • Ruthenium Catalyzed Reduction : The reduction of nitroarenes with chloro, methyl, or methoxy substituents, including compounds similar to 2-Chloro-4-methoxy-1-nitrobenzene, has been successfully achieved using formic acid and ruthenium catalysts. This process demonstrates high yields and selectivity (Watanabe et al., 1984).

  • Microbial Degradation : A bacterial strain, Pseudomonas acidovorans XII, has been found to utilize 1-chloro-4-nitrobenzene, a compound structurally similar to 2-Chloro-4-methoxy-1-nitrobenzene, for its metabolism. This highlights the potential for biodegradation applications of such nitroaromatic compounds (Shah, 2014).

  • Chemical Transformations : Studies on the interaction of similar nitrobenzene compounds with various reagents have shown the possibility of chemically transforming these compounds into other useful substances, which has implications for chemical synthesis and industrial applications (Blanksma & Fohr, 2010).

  • Density Functional Theory Study : Analysis of molecular geometries and internal rotational barriers of nitro compounds, including structures similar to 2-Chloro-4-methoxy-1-nitrobenzene, has been conducted. This research provides insights into the physical and chemical properties of these compounds, useful in various scientific applications (Chen & Chieh, 2002).

  • Synthesis of 6-Methoxy-2-benzoxazolinone : Research on the synthesis of 6-methoxy-2-benzoxazolinone involved the formation and reduction of 5-methoxy-2-nitrophenol, showcasing the chemical versatility of methoxy-nitrobenzene compounds (Richey et al., 1975).

Safety and Hazards

2-Chloro-4-methoxy-1-nitrobenzene is classified as having acute oral toxicity (Category 4, H302), which means it is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-chloro-4-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIDRIQSPAELJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343999
Record name 2-Chloro-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28987-59-9
Record name 2-Chloro-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In an atomosphere of N2 were added to a stirred suspension of 31 g NaH in 2.2 l anhydrous THF 199.5 g (1.15 mole) 3-chloro-4-nitrophenol (3). This was followed by the addition of dimethylsulfate (575 ml). The whole mixture was heated under reflux during 1.5 h. After cooling, it was poured into a cold (0° C.) diluted NH4OH solution, to destroy the excess of dimethylsulfate, and stirred for two hours. The product was isolated by extraction with diethylether. The ethereal extracts were dried with MgSO4 and evaporated at reduced pressure affording 156 g (72.4%) of 3-chloro-4-nitroanisole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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